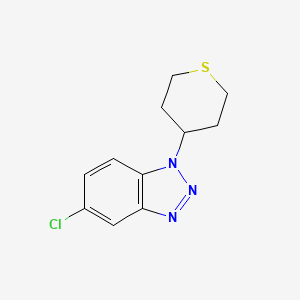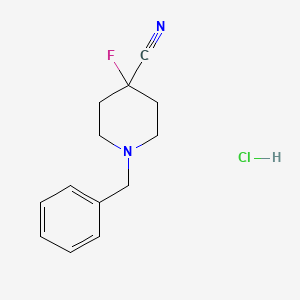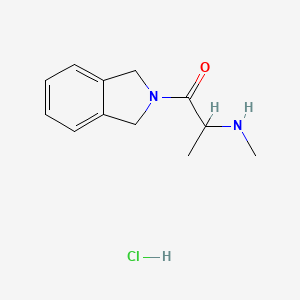
Potassium (2-chloro-5-cyanophenyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2-chloro-5-cyanophenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (2-chloro-5-cyanophenyl)trifluoroborate can be synthesized through the reaction of 2-chloro-5-cyanophenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-chloro-5-cyanophenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Conditions: Reactions are typically carried out at temperatures ranging from 50°C to 100°C under an inert atmosphere.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Potassium (2-chloro-5-cyanophenyl)trifluoroborate is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mecanismo De Acción
The mechanism of action of potassium (2-chloro-5-cyanophenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium (2-cyanophenyl)trifluoroborate
- Potassium (cyanomethyl)trifluoroborate
- Potassium isoquinoline-4-trifluoroborate
- 3-Chloro-5-trifluoromethylphenylboronic acid
Uniqueness
Potassium (2-chloro-5-cyanophenyl)trifluoroborate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other organotrifluoroborate salts. This makes it particularly useful in the synthesis of complex molecules where precise control over reactivity is required .
Propiedades
Fórmula molecular |
C7H3BClF3KN |
|---|---|
Peso molecular |
243.46 g/mol |
Nombre IUPAC |
potassium;(2-chloro-5-cyanophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H3BClF3N.K/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-3H;/q-1;+1 |
Clave InChI |
CPBOOLYZBDEWNB-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C=CC(=C1)C#N)Cl)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Potassium (4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)trifluoroboranuide](/img/structure/B13471922.png)

![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)
![2-chloro-N-(4-nitrophenyl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13471961.png)
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)

![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)





